molecular formula C23H18N2O3S B251720 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B251720
M. Wt: 402.5 g/mol
InChI Key: XDAHIAWBANNWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of selective epidermal growth factor receptor (EGFR) inhibitors, which have been shown to have significant anti-cancer properties. In

Mechanism of Action

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its anti-cancer effects by inhibiting the EGFR pathway. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in many types of cancer, and its activation has been shown to promote tumor growth and metastasis. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for EGFR, which reduces the risk of off-target effects. However, one limitation of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low potency compared to other EGFR inhibitors. This may make it less effective in certain types of cancer or in cases where high levels of EGFR activation are present.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research is the development of more potent and selective EGFR inhibitors that can be used in the treatment of cancer. Another area of research is the study of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which may lead to the development of new treatments for neurodegenerative and inflammatory diseases. Finally, the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other cancer therapies is an area of research that may lead to improved outcomes for cancer patients.

Synthesis Methods

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-methyl-3-nitroaniline, which is then reacted with 2-mercaptobenzothiazole to form 3-(2-methylphenyl)-1,3-benzothiazol-2-amine. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in cancer research. It has been shown to have significant anti-cancer properties by inhibiting the EGFR pathway, which is known to play a critical role in the development and progression of many types of cancer. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been studied for its potential use in other areas of scientific research, such as the study of the molecular mechanisms underlying neurodegenerative diseases.

properties

Molecular Formula

C23H18N2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O3S/c1-14-16(23-25-18-6-2-3-8-21(18)29-23)5-4-7-17(14)24-22(26)15-9-10-19-20(13-15)28-12-11-27-19/h2-10,13H,11-12H2,1H3,(H,24,26)

InChI Key

XDAHIAWBANNWFA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5S4

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.